- Process for the production of chlorinated propenes, World Intellectual Property Organization, , ,

Cas no 78-88-6 (2,3-Dichloro-1-propene)

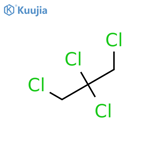

2,3-Dichloro-1-propene structure

商品名:2,3-Dichloro-1-propene

2,3-Dichloro-1-propene 化学的及び物理的性質

名前と識別子

-

- 2,3-Dichloro-1-propene

- 2,3-Dichloropropene

- 2,3-dichloroprop-1-ene

- 2-Chloroallyl Chloride

- 2-cloro cloroalil

- NCGC00091735-01

- CHEMBL156075

- 370TNK5I41

- 2,3-dicloro-1-propeno

- LS-1759

- 1-Propene, 2,3-dichloro-

- 2,3-bis(chloranyl)prop-1-ene

- Propylene, 2,3-dichloro

- NSC 60520

- CAS-78-88-6

- 2,3-dicloropropeno

- Propeno, 2,3-dicloro-

- DTXSID6025012

- DPF (CHRIS Code)

- A839523

- EINECS 201-153-8

- Q27256607

- 1-propeno, 2,3-dicloro-

- 2,3-dichloro-prop-1-ene

- 1,2-Dichloro-2-propene

- NSC60520

- EC 201-153-8

- 2,3-Dicloropropileno

- 2,3-DICHLORO-1-PROPENE [HSDB]

- Propene23-dichloro-(8CI)

- HSDB 5222

- BS-43822

- AKOS000121539

- 2 3-Dichloropropene

- CCRIS 956

- 23-Dichloro-1-propene

- Propene, 2,3-dichloro-

- 2,3-Dichloropropene-(1)

- SCHEMBL78819

- AMY4111

- 2,3-Dichloro-1-propene, 98%

- 2,3-Dichloro-propene

- UNII-370TNK5I41

- AI3-14619

- FT-0609537

- D97733

- C3H4Cl2

- 78-88-6

- 1,2-dichloroprop-2-ene

- EN300-21166

- DTXCID605012

- NCGC00091735-02

- J-506935

- D0406

- 2,3-Dichloropropylene

- MFCD00000943

- NSC-60520

- BRN 1361491

- Tox21_200640

- 2 3-Dichloropropylene

- Dichloropropene, 2,3-

- DICHLORO-1-PROPENE, 2,3-

- NCGC00258194-01

- WLN: G1YGU1

- 2,?3-?Dichloro-?1-?propene

- NS00005333

- 2,3-Dichloro-1-propene (ACI)

- Propene, 2,3-dichloro- (8CI)

- HCO 125OXF

- 1-PROPENE,2,3-DICHLORO

- Propylene, 2,3dichloro

- 2Chloroallyl chloride

- PROPENE,2,3-DICHLORO

- Propene, 2,3dichloro

- 2,3-DICHLORO-1-PROPANE

- 1Propene, 2,3dichloro

- Pesticide Code: 042005

- DB-056341

- 1,2Dichloro2propene

- 2,3Dichloropropylene

- 3-dichloro-propene

- 2,3Dichloro1propene

-

- MDL: MFCD00000943

- インチ: 1S/C3H4Cl2/c1-3(5)2-4/h1-2H2

- InChIKey: FALCMQXTWHPRIH-UHFFFAOYSA-N

- ほほえんだ: ClC(CCl)=C

- BRN: 1361491

計算された属性

- せいみつぶんしりょう: 109.96900

- どういたいしつりょう: 109.969

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 40.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: 無色または淡黄色の液体は、クロロホルムのような刺激臭がある。

- 密度みつど: 1.204 g/mL at 25 °C(lit.)

- ゆうかいてん: 10 ºC

- ふってん: 94°C

- フラッシュポイント: 華氏温度:50°f

摂氏度:10°c - 屈折率: n20/D 1.461(lit.)

- ようかいど: 2.2g/l

- すいようせい: <0.1 g/100 mL at 22 ºC

- PSA: 0.00000

- LogP: 1.97770

- じょうきあつ: 44 mmHg ( 20 °C)

- ようかいせい: アルコール、エーテル、ベンゼン、クロロホルムに溶けやすく、水に溶けない。

2,3-Dichloro-1-propene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225-H302+H312+H332-H315-H318-H335-H341-H412

- 警告文: P201-P202-P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P273-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P310-P308+P313-P403+P233-P405-P501

- 危険物輸送番号:UN 2047 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-20/21/22-37/38-41-52/53-68

- セキュリティの説明: S9-S16-S23-S26-S36/37/39-S61

- RTECS番号:UC8400000

-

危険物標識:

- セキュリティ用語:3

- 包装カテゴリ:II

- 危険レベル:3

- リスク用語:R11; R20/21/22; R37/38; R40; R41; R52/53

- 爆発限界値(explosive limit):7.8%

- 包装グループ:II

- TSCA:Yes

- 包装等級:II

- 危険レベル:3

- ちょぞうじょうけん:0-10°C

2,3-Dichloro-1-propene 税関データ

- 税関コード:29032900

- 税関データ:

中国税関コード:

{"error_code":"54004","error_msg":"Please recharge"}

2,3-Dichloro-1-propene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21166-0.1g |

2,3-dichloroprop-1-ene |

78-88-6 | 94% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-21166-25.0g |

2,3-dichloroprop-1-ene |

78-88-6 | 94% | 25g |

$51.0 | 2023-05-31 | |

| Enamine | EN300-21166-1.0g |

2,3-dichloroprop-1-ene |

78-88-6 | 94% | 1g |

$24.0 | 2023-05-31 | |

| Enamine | EN300-21166-2.5g |

2,3-dichloroprop-1-ene |

78-88-6 | 94% | 2.5g |

$25.0 | 2023-09-16 | |

| Enamine | EN300-21166-100.0g |

2,3-dichloroprop-1-ene |

78-88-6 | 94% | 100g |

$111.0 | 2023-05-31 | |

| Enamine | EN300-21166-50.0g |

2,3-dichloroprop-1-ene |

78-88-6 | 94% | 50g |

$77.0 | 2023-05-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0406-25g |

2,3-Dichloro-1-propene |

78-88-6 | 97.0%(GC) | 25g |

¥275.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D082R-100g |

2,3-Dichloro-1-propene |

78-88-6 | 98% | 100g |

¥119.0 | 2022-05-30 | |

| abcr | AB178653-1 kg |

2,3-Dichloro-1-propene, 98%; . |

78-88-6 | 98% | 1 kg |

€467.00 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154468-500G |

2,3-Dichloro-1-propene |

78-88-6 | 97% | 500g |

¥270.90 | 2023-09-03 |

2,3-Dichloro-1-propene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Water ; > 1 min, rt → 80 °C; 180 min, 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Ethanol

リファレンス

2,3-Dichloropropene

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2001,

1,

1-2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, rt

リファレンス

Quaternary ammonium salts based on 2,3-dichloroprop-1-ene

,

Russian Journal of Organic Chemistry,

2010,

46(3),

450-451

合成方法 4

はんのうじょうけん

1.1 Reagents: Phosphorus pentachloride

リファレンス

Synthesis and stability of 2,3-dichlorooxiranes

,

Justus Liebigs Annalen der Chemie,

1975,

(2),

214-24

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Aluminum chloride ; rt → 90 °C; 0.5 h, 90 °C

リファレンス

Low boiling of epichlorohydrin for preparing 2,3-dichloropropene

,

Zhejiang Huagong,

2014,

45(6),

21-24

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, rt

リファレンス

Method of recycling chloroorganic wastes from production of epichlorohydrin

,

Russian Federation,

,

,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 2.5 h, 55 - 65 °C; 5 h, 55 - 65 °C; overnight, 55 - 65 °C

リファレンス

Simple synthesis of O-(2-Chloroprop-2-enyl)ketoximes

,

Russian Journal of Organic Chemistry,

2015,

51(8),

1177-1179

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Calcium oxide ; 60 °C → 90 °C; 5 h, 90 °C

リファレンス

High boiling of epichlorohydrin for preparing 2,3-dichloropropene

,

Guangzhou Huagong,

2014,

42(6),

79-81

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, rt

リファレンス

Synthesis and properties of copolymers of N,N-dimethyl-N,N-bis(β-chloroallyl)ammonium chloride with acrylamide

,

Russian Journal of General Chemistry,

2015,

85(7),

1721-1724

合成方法 11

はんのうじょうけん

1.1 Solvents: Water

リファレンス

Effect of halogen substituents on the rearrangement of allyl aryl ethers. II. Ethers which behave abnormally

,

Journal of the American Chemical Society,

1936,

58,

2190-3

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 100 °C; 100 °C → reflux; 4 h, reflux

リファレンス

Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates

,

Journal of Agricultural and Food Chemistry,

2004,

52(7),

1918-1922

2,3-Dichloro-1-propene Raw materials

2,3-Dichloro-1-propene Preparation Products

2,3-Dichloro-1-propene サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:78-88-6)2,3-Dichloro-1-propene

注文番号:A1236905

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 18:57

価格 ($):363

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:78-88-6)2,3-二氯丙烯

注文番号:LE2474126

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:78-88-6)2,3-Dichloro-1-propene

注文番号:LE3937

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:45

価格 ($):discuss personally

2,3-Dichloro-1-propene 関連文献

-

Akhat G. Mustafin,Lyaysan R. Latypova,Anastasiia N. Andriianova,Gulsum S. Usmanova Polym. Chem. 2021 12 5650

-

D. L. H. Williams J. Chem. Soc. B 1969 421

-

D. W. Pearson,D. L. H. Williams J. Chem. Soc. B 1970 436

-

4. Temperature dependence of the reactions of the nitrate radical with dichloroalkenes followed by LIF detectionErnesto Martinez,Beatriz Caba?as,Alfonso Aranda,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1996 92 53

-

5. Exchange of chlorine atoms during the reaction of hypochlorous acid with 2,3-dichloropropeneJ. A. Hopwood,D. L. H. Williams J. Chem. Soc. B 1968 718

78-88-6 (2,3-Dichloro-1-propene) 関連製品

- 40905-10-0(2-Propenyl, 1-chloro-)

- 145117-66-4(2-Butenylidene, 1,2-dichloro-, (E)-)

- 145118-05-4(2-Propenylidene, 1,2,3-trichloro-, (Z)-)

- 607387-92-8(2-Propenylium, 2-chloro-)

- 590410-31-4(2-Propen-1-ylium-1-yl, 1-chloro-)

- 405941-00-6(1-Propenyl, 2-chloro-)

- 145117-95-9(2-Butenylidene, 1,2,4-trichloro-, (Z)-)

- 259745-98-7(Ethenyl, 1-(chloromethyl)-)

- 145117-70-0(2-Pentenylidene, 1,2-dichloro-, (E)-)

- 42101-37-1(2-Butene, 1,2-dichloro-3-methyl-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:78-88-6)2,3-Dichloro-1-propene, ≥ 97.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:78-88-6)2,3-Dichloropropene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ